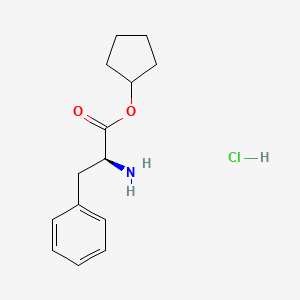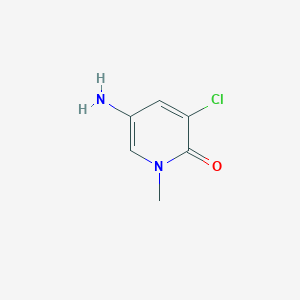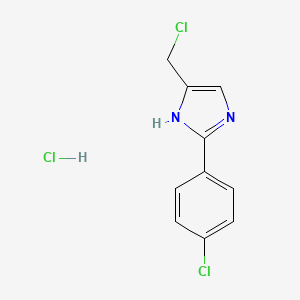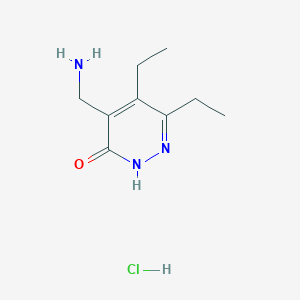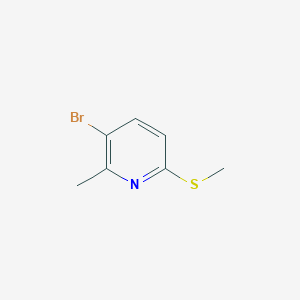
5-Bromo-6-methyl-2-methylthiopyridine
Übersicht
Beschreibung
5-Bromo-6-methyl-2-methylthiopyridine is a chemical compound with the CAS Number: 1289058-21-4 . It has a molecular weight of 218.12 . The IUPAC name for this compound is 3-bromo-2-methyl-6-(methylthio)pyridine . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H8BrNS/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 . The Inchi Key is NJEIWMNWCZETTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.12 . It is stored at a temperature of 2-8°C . The physical form of this compound is liquid .Wissenschaftliche Forschungsanwendungen
Regioselective Reactions
Investigations into regioselective displacement reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia have provided insights into the formation of specific aminopyrimidines. This work emphasizes the compound's utility in generating targeted chemical structures, contributing to the synthesis of diverse pyrimidine-based molecules for further pharmaceutical exploration (Doulah et al., 2014).
Heterocyclic Synthesis
Research focusing on the efficient synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines from 5-Bromo derivatives, including 5-Bromo-6-methyl-2-methylthiopyridine, illustrates their role in generating biheterocycles. These compounds, through a series of reactions, have potential applications in the development of new materials and molecules with unique biological activities (Aquino et al., 2017).
Spectroscopic and Optical Studies
Spectroscopic characterization and theoretical investigations into 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, demonstrate its utility in understanding the molecular structure, electronic properties, and potential applications in material science and optical technologies (Vural & Kara, 2017).
Novel Derivative Synthesis and Biological Activities
A study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, showcasing applications in materials science, biological activities investigation, and possibly drug discovery processes (Ahmad et al., 2017).
Safety and Hazards
The safety information for 5-Bromo-6-methyl-2-methylthiopyridine includes the following hazard statements: H315, H319, H335 . This means it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise to avoid breathing mist or vapors, and in case of contact with eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It is often used as a building block in the synthesis of various complex organic compounds .
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation .
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests it may play a role in the formation of carbon–carbon bonds, thereby influencing various biochemical pathways .
Result of Action
As a building block in organic synthesis, its primary role may be in the formation of more complex molecules .
Action Environment
Its use in suzuki–miyaura cross-coupling reactions suggests that reaction conditions may play a significant role in its efficacy .
Biochemische Analyse
Biochemical Properties
5-Bromo-6-methyl-2-methylthiopyridine plays a significant role in biochemical reactions, particularly in the field of medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand in enzyme-catalyzed reactions, potentially inhibiting or activating specific enzymes. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific molecular interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become prominent . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux and levels of metabolites. These interactions can lead to changes in the overall metabolic profile of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within the cell can affect its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
3-bromo-2-methyl-6-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEIWMNWCZETTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B1378277.png)



![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)

![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)

![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
